ethyl 6-(5-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
Description
Ethyl 6-(5-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a heterocyclic compound featuring a pyrimidinone core fused with an imidazolone ring via a sulfanyl-methyl linker. The structure integrates a phenyl substituent at the pyrimidinone’s 4-position and a cyano group at the 5-position, contributing to its electron-withdrawing character. The hexanoate ester tail enhances solubility in organic solvents, while the keto group at position 6 facilitates hydrogen-bonding interactions. This compound is synthesized through multi-step reactions involving cyclocondensation and nucleophilic substitution, as exemplified by analogous protocols in and .
Properties
IUPAC Name |
ethyl 6-[5-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-2-33-18(30)11-7-6-10-17(29)20-16(25-22(32)26-20)13-34-23-27-19(14-8-4-3-5-9-14)15(12-24)21(31)28-23/h3-5,8-9H,2,6-7,10-11,13H2,1H3,(H2,25,26,32)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSZILJUJHCSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(5-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling and subsequent esterification. Common reagents used in these reactions include cyanoacetic acid, phenylhydrazine, and ethyl chloroformate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(5-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety.
Reduction: This can affect the cyano and keto groups.
Substitution: Particularly nucleophilic substitution at the imidazole ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 6-(5-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 6-(5-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target. This can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several pharmacologically relevant molecules:
Pyrimidinone Derivatives: The 5-cyano-6-oxo-4-phenylpyrimidin-2-yl moiety is analogous to kinase inhibitors (e.g., EGFR inhibitors) that exploit pyrimidinone scaffolds for ATP-binding pocket interactions .
Imidazolone Derivatives : The 2-oxo-2,3-dihydro-1H-imidazol-4-yl group resembles fragments in HDAC inhibitors (e.g., SAHA-like compounds), where the keto group chelates zinc ions in enzymatic active sites .
Sulfanyl Linkers : The sulfanyl-methyl bridge is structurally similar to disulfide-containing protease inhibitors, where sulfur atoms mediate redox-sensitive binding .
Molecular Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in and ), the compound exhibits moderate similarity (~50–60%) to:
- Aglaithioduline (70% similarity to SAHA): Both share hydrogen-bond acceptors (cyano, keto groups) and aromatic systems, but aglaithioduline lacks the hexanoate ester, reducing lipophilicity .
- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): A pyran-based analogue with comparable ester and cyano groups but differing in core heterocycle (pyran vs. pyrimidinone), leading to distinct electronic profiles .
Pharmacokinetic and Physicochemical Properties
Its ester group may act as a prodrug motif, enhancing oral bioavailability relative to carboxylate-containing analogues .
Research Findings and Limitations
- Synthesis Challenges : Analogous routes () suggest the sulfanyl linker’s susceptibility to oxidation during synthesis, necessitating inert conditions.
- Computational Predictions : Molecular docking (using methods in ) predicts strong binding to HDAC8 (ΔG ≈ -9.2 kcal/mol), but experimental validation is required.
- Knowledge Gaps: No in vivo toxicity or ADME data are publicly available, limiting translational assessment.
Biological Activity
Ethyl 6-(5-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine Ring : Contains a cyano and oxo group which are essential for its biological activity.
- Imidazole Moiety : Contributes to the compound's ability to interact with biological targets.
- Hexanoate Chain : Enhances lipophilicity, potentially improving bioavailability.
The molecular formula is with a molecular weight of approximately 398.43 g/mol.
Anticancer Activity
Research indicates that derivatives of pyrimidine and imidazole compounds often exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
These findings suggest that the compound may possess similar or enhanced activity against specific cancer types.
Antioxidant Properties
The presence of multiple functional groups in the compound suggests potential antioxidant activity. Compounds with similar structures have been reported to exhibit high radical scavenging abilities, which can protect cells from oxidative stress-related damage.
Enzyme Inhibition
Studies show that related compounds can inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
The biological activity of this compound likely involves:
- Interaction with Enzymatic Targets : The imidazole and pyrimidine rings may facilitate binding to enzyme active sites.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The ability to scavenge free radicals may contribute to its protective effects on cells.
Case Studies
Several studies have explored the biological activities of related compounds:
-
Study on Pyrimidine Derivatives :
- Researchers synthesized various pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity.
-
Antioxidant Screening :
- A series of compounds were tested for their antioxidant capabilities using DPPH and ABTS assays. Compounds similar to ethyl 6-(5-{[(5-cyano... demonstrated promising results in reducing oxidative stress markers in vitro.
-
Enzyme Inhibition Studies :
- A study focused on the inhibition of AChE by pyrimidine derivatives showed that certain modifications increased potency, suggesting that ethyl 6-(5-{[(5-cyano... could also be an effective inhibitor.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrimidinone and imidazolone cores. Key steps include:
- Thiol-alkylation : Reacting 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl methyl group .
- Esterification : Coupling the intermediate with ethyl 6-oxohexanoate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Yield Optimization : Varying catalysts (e.g., DMAP), temperature (25–60°C), and solvent polarity. Reaction progress is monitored via TLC and FTIR for carbonyl (1734 cm⁻¹, ester) and amide (1691 cm⁻¹) bond formation .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- FTIR : Identify ester C=O (1734 cm⁻¹), amide C=O (1691 cm⁻¹), and cyano (C≡N, ~2200 cm⁻¹) stretches .
- NMR : ¹H NMR to verify methylene bridges (δ 3.8–4.2 ppm for –SCH₂–) and aromatic protons (δ 7.2–7.8 ppm for phenyl groups) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching in a 96-well plate format .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods resolve contradictions in observed vs. predicted reactivity?
- Methodological Answer :
- Reaction Path Simulation : Employ density functional theory (DFT) to model transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set). Compare energy barriers for competing pathways (e.g., thiol vs. amine nucleophilic attack) .
- Isotopic Labeling : Use ¹³C-labeled reagents to track unexpected regioselectivity in coupling reactions. Analyze via LC-MS to validate computational predictions .
Q. What strategies address discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolite Profiling : Incubate the compound with liver microsomes (human or murine) and analyze metabolites via UPLC-QTOF-MS. Compare degradation pathways to identify unstable functional groups (e.g., ester hydrolysis) .
- Pharmacokinetic Modeling : Use PK-Sim or GastroPlus to simulate bioavailability. Adjust logP (via substituent modification) to improve membrane permeability if contradictions arise .
Q. How can AI-driven experimental design optimize reaction conditions?
- Methodological Answer :
- Reaction Robotics : Deploy a high-throughput screening platform (e.g., Chemspeed) to test 100+ condition combinations (solvent, catalyst, temperature) in parallel. Train a neural network (e.g., TensorFlow) on yield data to predict optimal parameters .
- Feedback Loops : Integrate experimental results with quantum mechanical calculations (e.g., COSMO-RS for solvent effects) to refine AI models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
